molecular formula C26H22ClNO6 B2888343 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide CAS No. 923679-79-2

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B2888343
CAS No.: 923679-79-2
M. Wt: 479.91
InChI Key: ZVHPTRANPZRTBD-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide is a synthetic small molecule with a molecular formula of C 25 H 20 ClNO 5 and a molecular weight of 449.9 g/mol . This compound is characterized by a multi-ring system, integrating a 3-methylbenzofuran core that is functionalized with a 4-chlorobenzoyl group at the 2-position and a 3,4,5-trimethoxybenzamide group at the 5-position . This specific architecture, particularly the trimethoxyphenyl moiety, is common in pharmacologically active compounds and is of significant interest in medicinal chemistry research . The compound is supplied with detailed analytical data. Key predicted physicochemical properties include a calculated LogP of 5.8 , indicating high lipophilicity, and a Topological Polar Surface Area (TPSA) of 77.8 Ų . These properties are essential for researchers to assess the compound's potential for cell permeability and absorption, guiding its application in various experimental models. Research Applications and Potential While the specific biological profile of this compound is yet to be fully characterized, its structural features suggest potential as a valuable scaffold for scientific investigation. The 3,4,5-trimethoxybenzamide group is a recognized pharmacophore in compounds studied for their interaction with tubulin and other cellular targets . Researchers may explore its utility in areas such as: • Oncology Research: As a structural analogue of trimethoxy-containing agents, it may be investigated for cytotoxic activity and apoptosis induction in various cancer cell lines . • Neuroscience Research: Related benzamide derivatives have been studied for neuroprotective properties, including potential interactions with amyloid-beta proteins relevant to neurodegenerative disease research . • Chemical Biology: This compound serves as a critical building block or intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies in drug discovery efforts. Important Notice This product is intended for research purposes only in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClNO6/c1-14-19-13-18(28-26(30)16-11-21(31-2)25(33-4)22(12-16)32-3)9-10-20(19)34-24(14)23(29)15-5-7-17(27)8-6-15/h5-13H,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHPTRANPZRTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzofuran core with multiple substituents that enhance its biological activity. The molecular formula is C26H22ClNO6C_{26}H_{22}ClNO_6 with a molecular weight of 479.9 g/mol.

PropertyValue
Molecular FormulaC26H22ClNO6
Molecular Weight479.9 g/mol
CAS Number923679-79-2

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzofuran Core : This is achieved through cyclization reactions involving precursors like 2-hydroxyacetophenone.
  • Introduction of Chlorobenzoyl Group : This is done via Friedel-Crafts acylation using 4-chlorobenzoyl chloride.
  • Coupling with Trimethoxybenzamide : The final step involves coupling with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives based on this compound. A notable derivative demonstrated significant antiproliferative activity against various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HCT-116 (colon cancer), HT-29 (colon cancer), and HeLa (cervical cancer).
  • IC50 Values :
    • MDA-MB-231: 3.01 µM
    • HCT-116: 5.20 µM
    • HT-29: 9.13 µM
    • HeLa: 11.09 µM
    • Non-tumoral HEK-293 cells showed an IC50 > 30 µM, indicating selectivity for cancer cells .

The mechanism by which this compound exerts its effects involves:

  • Tubulin Polymerization Inhibition : The compound interferes with microtubule dynamics by inhibiting tubulin polymerization, similar to the action of known chemotherapeutics like combretastatin A-4 (CA-4).
  • Cell Cycle Arrest : It induces G2/M phase arrest in HeLa cells in a concentration-dependent manner, which is crucial for its anticancer efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Study on Antiproliferative Activity :
    • A series of benzofuran-based compounds were synthesized and evaluated for their ability to inhibit cell proliferation across multiple cancer cell lines.
    • The most potent derivative showed remarkable selectivity towards cancer cells while sparing normal cells .
  • Mechanistic Insights :
    • Further investigations revealed that the compound's action involves binding to specific sites on tubulin, disrupting normal microtubule function and leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison highlights key differences in substituents, synthesis methods, and physicochemical properties between the target compound and its analogs (Table 1).

Table 1: Structural and Functional Comparison of 3,4,5-Trimethoxybenzamide Derivatives

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound Benzofuran, 4-chlorobenzoyl, methyl C₂₇H₂₂ClNO₆ 491.92 Not reported Benzofuran core with chlorobenzoyl; potential tubulin inhibition
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 4-Bromophenyl C₁₇H₁₆BrNO₄ 378.22 Not reported Simple aryl substitution; hydrogen-bonded chains in crystal packing
N-(2-Ethylphenyl)-3,4,5-trimethoxybenzamide 2-Ethylphenyl C₁₈H₂₁NO₄ 315.36 Not reported Ethylphenyl group; industrial applications (exact use unspecified)
Compound 2a 3-Chlorophenyl, furan-2-yl C₂₄H₂₁ClN₂O₆ 474.89 248–250 Cytotoxic activity against MCF-7 (IC₅₀ = 2.8 µM)
Compound 4a o-Tolylamino, furan-2-yl C₂₅H₂₅N₂O₆ 449.48 222–224 Antiproliferative activity via tubulin destabilization
Compound 5c 4-Chlorobenzylthio-triazolopyrimidine, piperidinyl C₂₈H₃₁ClN₆O₄S 597.10 Not reported High yield (93%); potential antiviral/anticancer activity

Structural and Electronic Differences

  • Benzofuran vs. Furan/Phenyl Cores : The target compound’s benzofuran moiety introduces rigidity and planar aromaticity, which may enhance DNA intercalation or tubulin-binding compared to simpler furan or phenyl analogs (e.g., Compounds 2a, 4a) .
  • Chlorobenzoyl Substitution: The 4-chlorobenzoyl group at the benzofuran 2-position likely increases lipophilicity and metabolic stability relative to non-halogenated analogs (e.g., Compound 5c with a 4-chlorobenzylthio group) .
  • Trimethoxybenzamide Core : Shared across all compounds, this core enables π-π stacking interactions with biological targets, but steric effects from bulkier substituents (e.g., benzofuran in the target vs. triazolopyrimidine in 5c) modulate binding specificity .

Q & A

Basic Question: What are the recommended synthetic strategies for preparing N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as coupling chlorobenzoyl derivatives with benzofuran intermediates followed by benzamide formation. For example, refluxing in ethanol with stoichiometric equivalents of reactants (e.g., isopropylamine) under controlled pH and temperature (60–80°C) can yield intermediates, which are then purified via recrystallization from absolute ethanol . Optimization should focus on solvent selection (polar aprotic solvents for better solubility), catalyst use (e.g., palladium for cross-coupling), and reaction monitoring via TLC or HPLC to minimize by-products.

Advanced Question: How can crystallographic analysis resolve structural ambiguities in this compound, and what software tools are validated for refining its X-ray diffraction data?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical ambiguities. The SHELX system (SHELXL/SHELXS) is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals . Key steps include:

  • Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
  • Validation of refinement using R-factor convergence (<5%) and analysis of residual electron density maps.
  • Use of ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .

Basic Question: What spectroscopic techniques are essential for characterizing the purity and functional groups of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign methoxy (δ ~3.8 ppm), benzofuran protons (δ ~6.5–7.5 ppm), and chlorobenzoyl carbons (δ ~165–170 ppm) .
  • FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) stretches.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., exact mass ±2 ppm error) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 3,4,5-trimethoxybenzamide moiety in biological activity?

Methodological Answer:

  • Systematic Substitution : Synthesize analogs with modified methoxy groups (e.g., replacing -OCH3 with -CF3 or -H) and compare bioactivity.
  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like kinases or tubulin .
  • In Vitro Assays : Test cytotoxicity (e.g., MTT assay on MCF-7 cells) and correlate results with substituent electronegativity/logP values .

Advanced Question: How can contradictory data on the compound’s biological activity (e.g., anticancer vs. anti-inflammatory) be reconciled?

Methodological Answer:

  • Dose-Response Analysis : Determine IC50 values across multiple cell lines (e.g., HepG2 vs. RAW 264.7 macrophages) to assess selectivity .
  • Pathway Profiling : Use RNA-seq or phosphoproteomics to identify divergent signaling pathways (e.g., NF-κB inhibition vs. microtubule disruption) .
  • Metabolite Tracking : Employ LC-MS to detect active metabolites that may exert off-target effects .

Basic Question: What computational methods are suitable for predicting the compound’s solubility and bioavailability?

Methodological Answer:

  • QSAR Models : Use ADMET Predictor or SwissADME to estimate logP (~3.5), aqueous solubility (<0.1 mg/mL), and permeability (Caco-2 assay predictions) .
  • Molecular Dynamics (MD) : Simulate solvation in explicit water using GROMACS to assess aggregation propensity .

Advanced Question: How can fluorescence properties of the trimethoxybenzamide group be exploited for real-time tracking in cellular studies?

Methodological Answer:

  • Fluorescent Tagging : Conjugate with fluorophores (e.g., Cy5) via EDC/NHS chemistry for live-cell imaging .
  • Two-Photon Microscopy : Utilize λex ~750 nm to minimize phototoxicity while monitoring subcellular localization (e.g., mitochondrial uptake) .

Advanced Question: What experimental approaches validate the compound’s interaction with enzymatic targets like acetylcholinesterase or tubulin?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC50 using Ellman’s method (acetylcholinesterase) or colchicine-binding competition (tubulin) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) with immobilized target proteins .
  • Thermal Shift Assay (TSA) : Monitor Tm shifts to confirm stabilization of enzyme-ligand complexes .

Basic Question: What are the critical parameters for ensuring reproducibility in scaled-up synthesis?

Methodological Answer:

  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water) .
  • Quality Control : Enforce strict specifications (e.g., ≥95% purity by HPLC, residual solvent limits per ICH guidelines) .

Advanced Question: How can in silico toxicology models predict off-target effects or metabolic liabilities?

Methodological Answer:

  • CYP450 Inhibition Screening : Use Schrödinger’s MetaSite to predict interactions with CYP3A4/2D6 .
  • Proteome-Wide Docking : Employ DOCK 3.7 to assess promiscuity toward unrelated targets (e.g., GPCRs, ion channels) .

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